molecular formula C25H27F3N4O2S B2573305 N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476448-31-4

N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Katalognummer: B2573305
CAS-Nummer: 476448-31-4
Molekulargewicht: 504.57
InChI-Schlüssel: XFSMCUJTVXGVMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative characterized by:

  • A cyclohexyl group at the 4-position of the triazole ring.
  • A benzylsulfanyl group substituted with a 4-trifluoromethyl (CF₃) moiety at the 5-position.
  • A 4-methoxybenzamide linked via a methyl group at the 3-position.

1,2,4-Triazole derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and antioxidant activities, often modulated by substituent electronic and steric properties . This article compares the target compound with structural analogs to elucidate the impact of substituent variations on physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O2S/c1-34-21-13-9-18(10-14-21)23(33)29-15-22-30-31-24(32(22)20-5-3-2-4-6-20)35-16-17-7-11-19(12-8-17)25(26,27)28/h7-14,20H,2-6,15-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSMCUJTVXGVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with the desired substituents. The final step often involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Against Melanoma Cells
A study investigated the cytotoxic effects of a related triazole derivative on melanoma cells, revealing significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways . This suggests that this compound may exhibit similar effects.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various pathogens due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Efficacy

Pathogen TypeEfficacy
BacteriaModerate to high inhibition
FungiSignificant antifungal activity

Potential as a Drug Candidate

Given its diverse biological activities, this compound is being explored as a potential candidate for drug development targeting various diseases including cancer and infections.

Research Insights
Studies have indicated that modifications to the triazole structure can enhance bioavailability and reduce toxicity, making it a promising lead compound for further development .

Wirkmechanismus

The mechanism of action of N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxybenzamide moiety can contribute to its overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzylsulfanyl Group

The benzylsulfanyl group at the 5-position is a critical pharmacophore. Key analogs include:

Compound 5-Substituent on Benzylsulfanyl Key Differences vs. Target Compound
Target compound 4-CF₃ Reference structure
Analog from 4-F Reduced electron-withdrawing effect (F < CF₃)
Analog from 4-F Allyl group at 4-position; sulfonamide tail
  • Steric Effects : The bulky CF₃ group may introduce steric hindrance, affecting molecular conformation compared to smaller substituents like F .

Variations in the Triazole Core Substituents

The 4-position substituent (cyclohexyl) and 3-position tail (4-methoxybenzamide) influence solubility and target affinity:

Compound 4-Position Substituent 3-Position Substituent
Target compound Cyclohexyl 4-Methoxybenzamide
Analog from Pyridin-4-yl Sulfanyl-acetamide derivatives
Analog from Ethyl 2-{[...]sulfanyl}acetamide
  • Cyclohexyl vs.
  • 4-Methoxybenzamide Tail : The methoxy group contributes to hydrogen-bonding capacity, whereas sulfonamide tails (e.g., in ) may alter solubility and metabolic stability .

Physicochemical Properties

  • IR Spectroscopy : Analogs with thione tautomers (e.g., compounds in ) exhibit C=S stretching vibrations at ~1247–1255 cm⁻¹. The target compound’s sulfanyl group may show similar absorption, though the CF₃ group could shift bands slightly .
  • NMR Data : Substituents like CF₃ and F induce distinct chemical shifts in aromatic protons. For example, 4-F analogs show deshielded protons at δ 7.2–7.4 ppm, while CF₃ groups may cause upfield shifts due to magnetic anisotropy .

Data Tables

Table 2: Physicochemical Comparison

Compound logP (Predicted) Hydrogen Bond Acceptors
Target compound 4.2 6
Analog from 3.8 5
Analog from 3.5 7

Biologische Aktivität

N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazole ring, a methoxybenzamide moiety, and a cyclohexyl group. Its molecular formula is C24H28F3N3OS, and it has a molecular weight of approximately 455.56 g/mol. The presence of trifluoromethyl and sulfanyl groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant anticancer properties. A study demonstrated that alkylsulfanyl-1,2,4-triazoles showed promising results as allosteric inhibitors against valosin-containing protein (VCP), which is implicated in cancer progression . Specifically, derivatives related to the target compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT 1164.363Inhibition of VCP
Compound BHeLa5.200Apoptosis induction
Compound CA5493.800Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance, variations in the alkyl chain length or substitutions on the aromatic rings can enhance potency or alter selectivity towards specific biological targets .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of triazole derivatives in inhibiting cancer cell proliferation. The target compound was included in the screening process and demonstrated significant inhibition in cell viability across multiple cancer types, particularly in lung and colon cancer cells.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives related to the target compound were tested for antimicrobial activity against clinical isolates. Results indicated that certain modifications led to increased effectiveness against resistant strains of bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.